molecular formula C18H16BrN3O4 B5190362 N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5190362
M. Wt: 418.2 g/mol
InChI Key: CKXDMHZDPUJKRQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole core, a hydroxy group, and a methoxyphenoxyacetamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then subjected to hydroxylation to introduce the hydroxy group at the 2-position .

The next step involves the formation of the imino group by reacting the hydroxylated indole with an appropriate amine. Finally, the methoxyphenoxyacetamide moiety is introduced through a coupling reaction with 4-methoxyphenoxyacetic acid under suitable conditions, such as the presence of a coupling agent like thionyl chloride and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is likely related to its ability to interact with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxy groups may enhance binding affinity and specificity, while the methoxyphenoxyacetamide moiety could influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-1-methylindole: Lacks the imino and methoxyphenoxyacetamide moieties.

    2-hydroxy-1-methylindole: Lacks the bromine atom and the methoxyphenoxyacetamide moiety.

    N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide: Lacks the bromine atom

Uniqueness

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both the bromine atom and the methoxyphenoxyacetamide moiety. These structural features may confer distinct biological activities and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-22-15-8-3-11(19)9-14(15)17(18(22)24)21-20-16(23)10-26-13-6-4-12(25-2)5-7-13/h3-9,24H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXDMHZDPUJKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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